molecular formula C14H12N2O4S2 B1668693 CBR-5884

CBR-5884

Cat. No.: B1668693
M. Wt: 336.4 g/mol
InChI Key: QBVIRPJBDIZKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBR-5884 is a small-molecule inhibitor that targets phosphoglycerate dehydrogenase, an enzyme involved in the serine biosynthesis pathway. This compound has shown potential in inhibiting the growth of certain cancer cells and fungal pathogens by disrupting essential metabolic processes .

Scientific Research Applications

    Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.

    Biology: Investigated for its effects on cellular metabolism and growth.

    Medicine: Explored as a potential therapeutic agent for treating cancers and fungal infections by targeting specific metabolic pathways.

    Industry: Potential applications in developing new antifungal and anticancer drugs

Mechanism of Action

While the specific mechanism of action for your compound is not available, furan derivatives have been found to act on various targets or receptors in the body . They have shown potential as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Future Directions

Furan derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have broadened scope in remedying various dispositions in clinical medicines .

Preparation Methods

The synthesis of CBR-5884 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the condensation of specific aromatic compounds under controlled conditions, followed by purification processes to isolate the desired product. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

CBR-5884 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target enzymes.

    Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s efficacy. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Comparison with Similar Compounds

CBR-5884 is unique compared to other inhibitors of phosphoglycerate dehydrogenase due to its selective inhibition and specific binding properties. Similar compounds include:

This compound stands out due to its ability to disrupt enzyme function both in vitro and in vivo, making it a promising candidate for further development as an antifungal and anticancer agent.

Properties

IUPAC Name

ethyl 5-(furan-2-carbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVIRPJBDIZKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)SC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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